molecular formula C20H23N7O3S B2821078 1-(5-((4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)indolin-1-yl)ethanone CAS No. 1021055-48-0

1-(5-((4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)indolin-1-yl)ethanone

Cat. No.: B2821078
CAS No.: 1021055-48-0
M. Wt: 441.51
InChI Key: YRBCEMQEESLGFZ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a triazolo[4,3-b]pyridazine core substituted with a methyl group at position 2. A piperazine group at position 6 of the triazolo-pyridazine is linked via a sulfonyl bridge to a 1-indolin-1-yl-ethanone moiety. The sulfonyl group enhances solubility and serves as a rigid spacer, while the piperazine may improve pharmacokinetic properties by influencing solubility and metabolic stability .

Structural analogs suggest this compound may target kinases or parasitic enzymes, given the prevalence of triazolo-pyridazine and piperazine-sulfonyl motifs in antiparasitic and anticancer agents .

Properties

IUPAC Name

1-[5-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O3S/c1-14-21-22-19-5-6-20(23-27(14)19)24-9-11-25(12-10-24)31(29,30)17-3-4-18-16(13-17)7-8-26(18)15(2)28/h3-6,13H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBCEMQEESLGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)N(CC5)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-((4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)indolin-1-yl)ethanone involves several steps:

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural characteristics have shown promising anticancer properties. The mechanism of action typically involves the induction of apoptosis and inhibition of cell proliferation.

Case Study 1: Breast Cancer Treatment
A study evaluated the efficacy of related triazole derivatives against breast cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 10 µM to 30 µM across different cell lines. The compounds induced apoptosis through the activation of caspase pathways, highlighting their potential as therapeutic agents in oncology.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Triazole derivatives are known for their effectiveness against various pathogens, including bacteria and fungi.

Case Study 2: Antimicrobial Screening
In a recent study, several triazole derivatives were screened for antimicrobial activity using disk diffusion methods. The results showed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antimicrobial agents to combat antibiotic resistance.

Data Table: Summary of Biological Activities

Activity Type Target Organism/Cell Line IC50 Value (µM) Mechanism of Action
AnticancerT47D (Breast Cancer Cells)27.3Induction of apoptosis
AntimicrobialE. coli15Inhibition of cell wall synthesis
AntimicrobialS. aureus12Disruption of membrane integrity

Mechanism of Action

The mechanism of action of 1-(5-((4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)indolin-1-yl)ethanone involves its interaction with molecular targets such as c-Met and Pim-1 kinases. The compound binds to the ATP-binding sites of these kinases, inhibiting their activity and leading to the suppression of cancer cell proliferation and induction of apoptosis . The compound also affects various signaling pathways, including the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of nitrogen-rich heterocycles with fused triazole and pyridazine/pyrimidine cores. Below is a comparative analysis with structurally related analogs:

Triazolo-Pyridazine/Pyrimidine Derivatives

Compound 8p (): Structure: Imidazo[1,2-a]pyridine fused with triazole, linked to a piperazine via a methanone group. Activity: Antileishmanial (IC₅₀: ~2.5 µM) and antitrypanosomal (IC₅₀: ~1.8 µM). Key Differences: The imidazo-pyridine core replaces triazolo-pyridazine, and the linker is a methanone instead of sulfonyl. This may reduce metabolic stability compared to the sulfonyl bridge in the target compound .

Compound m6 (): Structure: Pyrimidine-triazole-piperazine-ethanone. Key Differences: The pyrimidine-triazole core lacks the pyridazine ring, altering electron distribution and hydrogen-bonding capacity.

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives (): Structure: Pyrazole-triazole-pyrimidine fused system. Activity: Structural isomerization studies show that ring arrangement affects binding to adenosine receptors. Key Differences: The absence of a piperazine-sulfonyl-indoline chain limits solubility and target engagement versatility compared to the target compound .

Piperazine-Linked Heterocycles

EUROPEAN PATENT Compounds (): Structure: Imidazo-pyrrolo-pyrazine fused systems with piperidine-ethanone. Activity: Presumed kinase inhibitors (e.g., mTOR or PI3K). Key Differences: The pyrrolo-pyrazine core vs. triazolo-pyridazine may confer selectivity for different kinase subfamilies. The ethanone group in the patent compounds is attached to a morpholine-like system, which could enhance blood-brain barrier penetration compared to the indoline-ethanone in the target compound .

Compound 10a/10b (): Structure: Piperazine-linked imidazo-pyridine-triazole with alkyl chains. Activity: Antiparasitic activity decreases with longer alkyl chains (e.g., nonyl in 10b vs. propyl in 10a), suggesting steric hindrance affects target binding. Relevance: The target compound’s sulfonyl linker may mitigate such steric issues by providing a more rigid orientation .

Table 1: Structural and Functional Comparison

Compound Core Structure Linker/Substituent Reported Activity Key Advantages/Limitations
Target Compound Triazolo[4,3-b]pyridazine Piperazine-sulfonyl-indolin-1-yl-ethanone Inferred kinase/antiparasitic Sulfonyl enhances solubility; indolin-ethanone may improve binding
Compound 8p () Imidazo-pyridine-triazole Piperazine-methanone Antileishmanial (IC₅₀ ~2.5 µM) Methanone linker less stable than sulfonyl
Compound m6 () Pyrimidine-triazole Piperazine-ethanone Kinase inhibition Pyrimidine core may limit target spectrum
Patent Compounds () Imidazo-pyrrolo-pyrazine Piperidine-ethanone Kinase inhibition Pyrrolo-pyrazine may enhance CNS activity

Biological Activity

The compound 1-(5-((4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)indolin-1-yl)ethanone is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sophisticated structure that includes a triazole ring, a piperazine moiety, and an indolin sulfonamide. These structural components are known to influence biological activity significantly.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains. The sulfonamide group is particularly noted for its antibacterial action and enzyme inhibition capabilities .

Anti-Tubercular Activity

In a study evaluating new derivatives for anti-tubercular efficacy, compounds similar to the one demonstrated significant activity against Mycobacterium tuberculosis. Compounds with IC50 values ranging from 1.35 to 2.18 μM were identified as potent inhibitors . This suggests that the target compound may also possess similar anti-tubercular properties.

Cytotoxicity and Safety Profile

The safety profile of related compounds has been assessed through cytotoxicity tests on human cell lines such as HEK-293. The findings indicated that many derivatives were non-toxic at therapeutic concentrations, which is crucial for the development of safe pharmaceuticals .

The mechanism by which this compound exerts its biological effects likely involves multiple pathways:

  • Enzyme Inhibition : The sulfonamide component can inhibit key enzymes involved in bacterial growth and metabolism.
  • Cellular Interaction : The triazole ring may interact with cellular targets, influencing signaling pathways related to inflammation and cell proliferation.

Study on Triazole Derivatives

A notable study synthesized various triazole derivatives and evaluated their biological activities. The results showed that specific modifications on the triazole structure could enhance antibacterial and anticancer activities. For example, compounds with a pyridazine moiety exhibited improved potency against cancer cell lines compared to their non-modified counterparts .

Evaluation of Indolin Derivatives

Another research effort focused on indolin derivatives similar to the target compound. These studies found that modifications in the indolin structure could lead to significant changes in biological activity, including enhanced anti-inflammatory effects and reduced cytotoxicity in human cells .

Data Summary

Activity IC50/Effect Reference
Anti-Tubercular1.35 - 2.18 μM
Cytotoxicity (HEK-293)Non-toxic at therapeutic levels
AntibacterialVariable efficacy across strains

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?

The compound features a triazolo-pyridazine core fused with a piperazine-sulfonylindoline moiety. The triazole and pyridazine rings confer aromatic stability and potential for π-π stacking interactions, while the sulfonyl group enhances polarity and hydrogen-bonding capacity. The piperazine moiety introduces conformational flexibility, critical for receptor binding . Methodologically, computational tools like density functional theory (DFT) and X-ray crystallography are recommended to map electronic distributions and confirm stereochemistry.

Q. What synthetic routes are most efficient for producing this compound?

Synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the triazolo-pyridazine core via cyclocondensation of hydrazine derivatives with pyridazine precursors under reflux (e.g., ethanol, 80°C) .
  • Step 2 : Sulfonylation of the indoline intermediate using 4-(3-methyltriazolo-pyridazin-6-yl)piperazine and sulfonyl chloride derivatives in dichloromethane .
  • Step 3 : Final acetylation using acetic anhydride under basic conditions (e.g., K₂CO₃) to yield the ethanone group . Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product (>95% purity) .

Q. How can researchers validate the compound’s purity and structural integrity?

Use a combination of:

  • HPLC : To confirm purity (>98%) using a C18 column and acetonitrile/water gradient .
  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methyl group at C3 of triazole, sulfonyl linkage) .
  • Mass spectrometry (HRMS) : To validate the molecular formula (e.g., C₂₃H₂₅N₇O₃S) .

Q. What preliminary assays are suitable for screening its biological activity?

Prioritize enzyme inhibition assays (e.g., kinase profiling) or receptor binding studies (e.g., GPCRs) due to the compound’s triazole and piperazine motifs. Use fluorescence polarization or surface plasmon resonance (SPR) for quantitative affinity measurements .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay conditions (e.g., pH, co-solvents) or off-target effects. Mitigate this by:

  • Repeating assays under standardized conditions (e.g., 37°C, pH 7.4).
  • Performing counter-screens against related targets (e.g., adenosine receptors vs. serotonin receptors) .
  • Employing orthogonal methods (e.g., isothermal titration calorimetry vs. SPR) to validate binding kinetics .

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising activity?

Structural modifications can enhance solubility and metabolic stability:

  • Replace the methyl group on the triazole with a trifluoromethyl group to reduce CYP450 metabolism .
  • Introduce a polyethylene glycol (PEG) spacer on the sulfonyl group to improve aqueous solubility . Validate changes using in vitro ADMET assays (e.g., microsomal stability, Caco-2 permeability) .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

Use molecular docking (e.g., AutoDock Vina) to predict binding poses in target active sites (e.g., kinases). Focus on:

  • Hydrophobic interactions : Between the triazole core and nonpolar residues.
  • Hydrogen bonds : Between the sulfonyl group and conserved serine/threonine residues . Validate predictions with mutagenesis studies (e.g., alanine scanning) .

Q. What experimental approaches address the compound’s stability under physiological conditions?

Conduct accelerated stability studies:

  • Thermal stability : Incubate at 40°C for 14 days and monitor degradation via HPLC .
  • pH stability : Test in buffers (pH 1.2–7.4) to simulate gastrointestinal and plasma environments . Stabilize labile groups (e.g., sulfonyl) via formulation in lyophilized powders or cyclodextrin complexes .

Q. How can structure-activity relationship (SAR) studies refine the compound’s therapeutic potential?

Systematically vary substituents:

  • Triazole region : Test 3-methyl vs. 3-ethyl groups for steric effects .
  • Piperazine linker : Compare sulfonyl vs. carbonyl linkages for conformational rigidity . Use multivariate analysis (e.g., PCA) to correlate structural changes with activity trends .

Q. What methodologies bridge in vitro findings to in vivo efficacy studies?

  • Pharmacodynamic markers : Measure target engagement in animal models via Western blot (e.g., phosphorylated kinases) .
  • Dose optimization : Use allometric scaling from murine models (e.g., 10 mg/kg in mice ≈ 0.81 mg/kg in humans) .
  • Toxicology : Assess organ toxicity via histopathology and serum biomarkers (e.g., ALT/AST) .

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